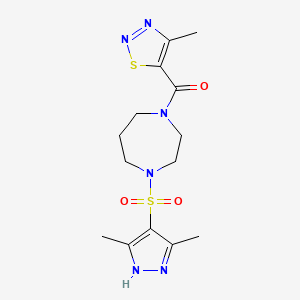
(4-((3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(4-((3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone is a useful research compound. Its molecular formula is C14H20N6O3S2 and its molecular weight is 384.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound (4-((3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone is a novel organic molecule that has garnered attention for its potential biological activities. This article explores the biological properties of this compound, including its synthesis, mechanism of action, and therapeutic applications.
Chemical Structure
The compound features a complex structure incorporating several key functional groups:
- Pyrazole ring : Contributes to biological activity through interactions with various biological targets.
- Sulfonyl group : Enhances solubility and bioavailability.
- Diazepane ring : Provides structural stability and potential for receptor binding.
- Thiadiazole moiety : Known for its diverse pharmacological properties.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that include the formation of the pyrazole and thiadiazole rings followed by sulfonation and diazepane formation. The synthetic pathway is crucial for ensuring the purity and efficacy of the final product.
Anticancer Activity
Recent studies have indicated that compounds similar to the target molecule exhibit significant cytotoxic effects against various cancer cell lines. For example:
- MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines were used to evaluate cytotoxicity.
| Compound | IC50 (µg/mL) | Cell Line |
|---|---|---|
| Compound 4e | 5.36 | MCF-7 |
| Compound 4i | 2.32 | HepG2 |
Anti-inflammatory Properties
Docking studies suggest that the compound may interact with enzymes involved in inflammatory pathways. This interaction could lead to the development of anti-inflammatory drugs targeting specific receptors or enzymes.
Antifungal Activity
Preliminary data indicate potential antifungal properties, with interactions observed with fungal metabolic pathways. This suggests that the compound could be explored as a therapeutic agent against fungal infections.
Case Studies
- Cytotoxicity Evaluation : A study evaluated the cytotoxicity of various derivatives against MCF-7 and HepG2 cell lines. The results indicated that modifications in the diazepane structure significantly affected potency, with certain substitutions leading to enhanced activity .
- Mechanistic Studies : Research on related compounds showed that they induced cell cycle arrest at specific phases (S and G2/M), highlighting their potential as chemotherapeutic agents .
Eigenschaften
IUPAC Name |
[4-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepan-1-yl]-(4-methylthiadiazol-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N6O3S2/c1-9-12(24-18-17-9)14(21)19-5-4-6-20(8-7-19)25(22,23)13-10(2)15-16-11(13)3/h4-8H2,1-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQDCKJUSZONGGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)S(=O)(=O)N2CCCN(CC2)C(=O)C3=C(N=NS3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N6O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













